molecular formula C13H21NO4 B12996886 2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

Cat. No.: B12996886
M. Wt: 255.31 g/mol
InChI Key: WQXFRVWBQGJQRJ-BBBLOLIVSA-N
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Description

2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[221]heptane-2,5-dicarboxylate is a complex organic compound that belongs to the class of diazabicycloheptane derivatives These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its bicyclic structure allows it to participate in various chemical transformations, facilitating the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl and methyl groups, along with the azabicycloheptane core, imparts distinct chemical properties that differentiate it from other similar compounds. These unique features make it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m1/s1

InChI Key

WQXFRVWBQGJQRJ-BBBLOLIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC

Origin of Product

United States

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